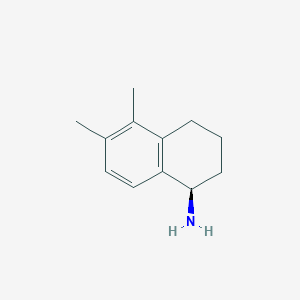

(R)-5,6-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine

Description

Properties

Molecular Formula |

C12H17N |

|---|---|

Molecular Weight |

175.27 g/mol |

IUPAC Name |

(1R)-5,6-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine |

InChI |

InChI=1S/C12H17N/c1-8-6-7-11-10(9(8)2)4-3-5-12(11)13/h6-7,12H,3-5,13H2,1-2H3/t12-/m1/s1 |

InChI Key |

GHAQMJCDRSTETR-GFCCVEGCSA-N |

Isomeric SMILES |

CC1=C(C2=C(C=C1)[C@@H](CCC2)N)C |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(CCC2)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5,6-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the reduction of the corresponding ketone or imine precursor. One common method is the catalytic hydrogenation of 5,6-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one using a chiral catalyst to ensure the production of the ®-enantiomer. The reaction conditions often include the use of hydrogen gas at elevated pressures and temperatures, along with a suitable solvent such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of ®-5,6-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

®-5,6-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be further reduced to form more saturated amine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of amides, ureas, or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.

Substitution: Reagents such as acyl chlorides or isocyanates are used for the formation of amides and ureas, respectively.

Major Products

The major products formed from these reactions include imines, nitriles, more saturated amine derivatives, amides, and ureas, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

®-5,6-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and chiral ligands.

Biology: The compound is studied for its potential biological activities, including its role as a ligand for certain receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.

Industry: It is used in the production of fine chemicals and as a building block for the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-5,6-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below summarizes key structural and functional differences between (R)-5,6-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine and related compounds:

Notes:

- Chirality : The (R)-configuration is critical for enantioselective applications, as seen in catalysts like (S,R)-1g, where amine chirality governs reaction selectivity .

- Salt Forms : Hydrochloride salts (e.g., ) improve solubility but may alter toxicity profiles compared to free bases.

Hazard and Stability Profiles

- Hazard Statements : Primary amines like (R)-1,2,3,4-THN-1-amine (H314: corrosive) exhibit higher reactivity compared to N-methylated analogs (e.g., ), which may reduce toxicity .

- Storage : Stability varies with substituents; halogenated derivatives (e.g., 6-chloro, ) may require inert atmospheres, while methylated compounds are more stable under standard conditions.

Biological Activity

(R)-5,6-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : (R)-5,6-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine

- CAS Number : 1212799-16-0

- Molecular Formula : C12H17N

- Molecular Weight : 189.27 g/mol

(R)-5,6-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine has shown various biological activities primarily attributed to its interaction with neurotransmitter systems. It exhibits notable effects on:

- Dopaminergic Activity : Research indicates that the compound acts as a dopamine receptor agonist. Its structural similarity to other naphthalene derivatives suggests potential interactions with dopamine receptors which are crucial in neuropsychiatric disorders.

- Monoamine Oxidase Inhibition : The compound has been studied for its inhibitory effects on monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as dopamine and serotonin. Inhibition of MAO can lead to increased levels of these neurotransmitters in the synaptic cleft, potentially alleviating symptoms in conditions like depression and Parkinson's disease.

Biological Activity Data

A summary of biological activity data is presented in Table 1 below:

Study 1: Neuroprotective Effects

In a study investigating the neuroprotective effects of various compounds on dopaminergic neurons, (R)-5,6-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine was found to significantly reduce cell death in a model of Parkinson's disease. The compound demonstrated a dose-dependent increase in cell viability when administered alongside neurotoxins that typically induce apoptosis in dopaminergic cells.

Study 2: Behavioral Studies

Behavioral assays conducted on rodent models showed that administration of (R)-5,6-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine resulted in enhanced locomotor activity and reduced anxiety-like behaviors. These results suggest that the compound may possess anxiolytic properties alongside its dopaminergic activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.